5-Chloro-2-fluoropyridine-3-boronic acid
Overview
Description
5-Chloro-2-fluoropyridine-3-boronic acid: is a boronic acid derivative with the molecular formula C5H4BClFNO2 and a molecular weight of 175.35 g/mol . This compound is used extensively in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
Mechanism of Action
Target of Action
5-Chloro-2-fluoropyridine-3-boronic acid is a boronic acid derivative used in organic synthesis
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which can influence their function . The fluorine atom in the compound could potentially enhance its binding affinity and selectivity towards its targets.
Biochemical Pathways
Boronic acids are often used in the suzuki-miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom with a metal, followed by borylation to introduce the boronic acid moiety.
Palladium-Catalyzed Cross-Coupling: This method uses palladium catalysts to couple halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds using iridium or rhodium catalysts.
Industrial Production Methods: Industrial production methods typically involve large-scale versions of the synthetic routes mentioned above, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Chloro-2-fluoropyridine-3-boronic acid can undergo substitution reactions where the chlorine or fluorine atoms are replaced by other functional groups.
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it couples with aryl or vinyl halides to form biaryl or alkenyl derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the coupling reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alkenyl Derivatives: Also formed through coupling reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Biology:
Drug Development: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Medicine:
Glycogen Synthase Kinase 3 Inhibitors: Precursor to biologically active molecules with inhibitory activity against glycogen synthase kinase 3.
Industry:
Material Science: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
- 2-Chloro-5-fluoropyridine-4-boronic acid .
- 3-Fluoropyridine-4-boronic acid .
- 2-Fluoropyridine-4-boronic acid .
Uniqueness:
- Functional Group Positioning: The unique positioning of the chlorine and fluorine atoms in 5-Chloro-2-fluoropyridine-3-boronic acid makes it particularly useful in specific synthetic applications .
- Reactivity: The presence of both chlorine and fluorine atoms can influence the reactivity and selectivity of the compound in various chemical reactions .
Properties
IUPAC Name |
(5-chloro-2-fluoropyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BClFNO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDXVHDVUTUTFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1F)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647886 | |
Record name | (5-Chloro-2-fluoropyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937595-70-5 | |
Record name | (5-Chloro-2-fluoropyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2-fluoropyridine-3-boronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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